Vandetanib hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

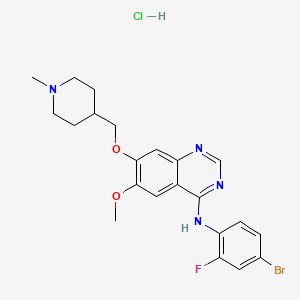

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrFN4O2.ClH/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBQCJXMSFJOFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of Vandetanib Hydrochloride

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a multi-targeted tyrosine kinase inhibitor. The information presented herein is intended to support research, development, and formulation activities by providing detailed data, experimental methodologies, and a clear understanding of its mechanism of action.

Mechanism of Action

Vandetanib is a potent, orally available anticancer agent that targets several receptor tyrosine kinases (RTKs) crucial for tumor growth, progression, and angiogenesis.[1] Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[2][3][4][5] By inhibiting these pathways, vandetanib effectively suppresses tumor cell proliferation, induces programmed cell death (apoptosis), and reduces tumor-associated blood vessel formation.[2][6]

Inhibition of VEGFR Signaling

Vandetanib is a potent inhibitor of VEGFR-2, the primary mediator of angiogenesis.[7][8] It binds to the tyrosine kinase domain of VEGFR-2, blocking its activation by VEGF.[2] This inhibition disrupts downstream signaling cascades, including the mTOR and HIF-1α pathways, leading to a decrease in the formation of new blood vessels required for tumor sustenance.[2][9]

Inhibition of EGFR Signaling

EGFR is frequently overexpressed in various cancers, leading to uncontrolled cell division.[2] Vandetanib binds to the ATP-binding site within the EGFR tyrosine kinase domain, preventing its phosphorylation and subsequent activation.[2] This action disrupts key downstream pathways, including the MAPK and PI3K/AKT pathways, which are vital for cell proliferation and survival, ultimately leading to the suppression of tumor growth.[2][10][11]

Physicochemical Properties

This compound is the salt form of the free base, vandetanib. The hydrochloride salt is used to improve the pharmaceutical properties of the drug.

Chemical Identity

| Property | Value | Reference |

| Chemical Name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine hydrochloride | [12] |

| CAS Number | 524722-52-9 | [12] |

| Molecular Formula | C22H25BrClFN4O2 | [12][13] |

| Molecular Weight | 511.8 g/mol | [12][13] |

Physical and Chemical Characteristics

| Property | Value | Reference |

| Appearance | White to beige powder/crystalline solid | [14] |

| Melting Point | Approximately 235°C | [15] |

| pKa | 5.2 (aminoquinazolone moiety), 9.4 (piperidine moiety) | [15] |

| Hygroscopicity | Not hygroscopic | [15] |

| BCS Classification | Class II | [16][17] |

Solubility Profile

Vandetanib is characterized by low aqueous solubility.[16][17]

| Solvent | Solubility | Reference |

| Water | <2.46 mg/mL; practically insoluble | [13][16] |

| pH 7.4 Phosphate Buffer | 0.008 mg/mL | [17][18] |

| DMSO | ≥51.2 mg/mL | [13] |

| DMF | ~2 mg/mL | [14] |

| Ethanol | <2.54 mg/mL | [13] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [14] |

Experimental Protocols

The following sections detail generalized protocols for determining the key physicochemical properties of this compound.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., purified water, phosphate buffer) in a sealed vial.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle. Withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of vandetanib using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The equilibrium solubility is calculated based on the measured concentration and the dilution factor.

Melting Point and Thermal Behavior Analysis (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the melting point and other thermal transitions of a substance.[19][20]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.[21] Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled, slow rate (e.g., 2°C/min) under an inert nitrogen atmosphere.[21] The temperature range should encompass the expected melting point (e.g., 30°C to 250°C).

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The melting point is determined from the resulting thermogram, typically as the onset temperature of the endothermic melting peak. The peak temperature is also often reported.

Determination of pKa (Potentiometric Titration)

This protocol determines the acid dissociation constants (pKa) of the ionizable groups in vandetanib.

Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system, such as a mixture of water and a co-solvent (e.g., methanol) to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH of the solution after each addition.

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is often used to analyze the curve and derive the pKa values, especially for molecules with multiple ionizable centers like vandetanib.

Polymorphic Form Analysis (PXRD)

Powder X-ray Diffraction (PXRD) is a primary technique for identifying the crystalline form of a solid material.

Methodology:

-

Sample Preparation: Gently grind the this compound powder to ensure a random orientation of crystals. Pack the powder into a sample holder.

-

Instrument Setup: Place the sample holder in a powder X-ray diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2θ from 5° to 40°).

-

Data Collection: Scan the sample and record the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for the specific crystalline form. The positions and relative intensities of the diffraction peaks are characteristic of the material's crystal lattice structure. This pattern can be compared to reference patterns to identify the polymorph or confirm its crystalline nature.

References

- 1. Vandetanib (ZD6474), a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is Vandetanib used for? [synapse.patsnap.com]

- 5. vandetanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Vandetanib | VEGFR | Tocris Bioscience [tocris.com]

- 9. Vandetanib (ZD6474) induces antiangiogenesis through mTOR–HIF-1 alpha–VEGF signaling axis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vandetanib (ZD6474), an inhibitor of VEGFR and EGFR signalling, as a novel molecular-targeted therapy against cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | C22H25BrClFN4O2 | CID 23133323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. raybiotech.com [raybiotech.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. tga.gov.au [tga.gov.au]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Novel molecular adducts of an anti-cancer drug vandetanib with enhanced solubility - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Vandetanib Hydrochloride: A Comprehensive Technical Profile of its Kinase Selectivity and Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vandetanib (ZD6474) is an orally active, small-molecule multi-targeted tyrosine kinase inhibitor (TKI) that plays a crucial role in cancer therapy by disrupting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[1][2] This technical guide provides an in-depth analysis of the target profile and kinase selectivity of vandetanib hydrochloride. It offers a comprehensive summary of its inhibitory activity against a panel of kinases, details the experimental methodologies used to characterize its biological effects, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Target Profile and Kinase Selectivity

Vandetanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinase.[1] Its mechanism of action involves competing with ATP for binding to the catalytic domain of these kinases, thereby blocking their autophosphorylation and downstream signaling.[1] The multi-targeted nature of vandetanib allows it to simultaneously inhibit tumor angiogenesis and direct tumor cell proliferation and survival.[3]

Primary Kinase Targets

Vandetanib demonstrates high affinity for VEGFR-2, RET, and EGFR, which are its primary therapeutic targets. The inhibitory concentrations (IC50) against these kinases are in the nanomolar range, highlighting its potency.

| Target Kinase | IC50 (nM) | Reference(s) |

| VEGFR-2 (KDR) | 40 | [1] |

| RET | 130 | [1] |

| EGFR | 500 | [1] |

| VEGFR-3 (Flt-4) | 110 | [1] |

Kinase Selectivity Profile

Beyond its primary targets, vandetanib has been profiled against a broader panel of kinases to determine its selectivity. It exhibits significantly lower potency against other receptor tyrosine kinases and intracellular serine/threonine kinases, indicating a favorable selectivity profile.

| Kinase | IC50 (nM) | Reference(s) |

| PDGFRβ | >1100 | [4] |

| Flt-1 (VEGFR-1) | >3600 | [4] |

| Tie-2 | >1100 | [4] |

| FGFR1 | >3600 | [4] |

| c-Kit | >10000 | [4] |

| ErbB2 (HER2) | >10000 | [4] |

| FAK | >10000 | [4] |

| MEK | >10000 | [4] |

| CDK2 | >10000 | [4] |

| Akt/PKB | >10000 | [4] |

| PDK1 | >10000 | [4] |

| IGF-1R | >10000 | [4] |

Signaling Pathway Modulation

Vandetanib exerts its anti-cancer effects by inhibiting key signaling cascades downstream of VEGFR-2, EGFR, and RET. The blockade of these pathways ultimately leads to reduced cell proliferation, survival, and angiogenesis.

VEGFR Signaling Pathway

Vandetanib's inhibition of VEGFR-2 on endothelial cells is a cornerstone of its anti-angiogenic activity. By blocking VEGF-stimulated VEGFR-2 autophosphorylation, it disrupts downstream signaling, leading to the inhibition of endothelial cell proliferation, migration, and tube formation.

EGFR Signaling Pathway

In tumor cells that overexpress EGFR, vandetanib blocks ligand-induced receptor phosphorylation, thereby inhibiting downstream pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt cascades, which are critical for cell proliferation and survival.[5]

RET Signaling Pathway

Mutations in the RET proto-oncogene are a hallmark of medullary thyroid carcinoma (MTC). Vandetanib inhibits the constitutive activation of mutant RET, thereby blocking downstream signaling pathways and suppressing the growth of MTC cells.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the target profile and kinase selectivity of vandetanib.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of vandetanib against various protein kinases.

Methodology: A common method is the Scintillation Proximity Assay (SPA).[6][7]

-

Reaction Setup: Recombinant kinase, a biotinylated substrate peptide, and [γ-³³P]ATP are combined in a reaction buffer.

-

Inhibitor Addition: Vandetanib is added at various concentrations.

-

Incubation: The reaction mixture is incubated to allow for kinase-mediated phosphorylation of the substrate.

-

Detection: Streptavidin-coated SPA beads are added. These beads bind to the biotinylated substrate. When a ³³P-labeled phosphate group is in close proximity to the scintillant in the bead, it emits light.

-

Measurement: The light signal is measured using a microplate scintillation counter. The intensity of the signal is inversely proportional to the inhibitory activity of vandetanib.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the vandetanib concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assays

Objective: To assess the anti-proliferative effects of vandetanib on endothelial and tumor cells.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[8]

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or various tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.[8]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of vandetanib. For HUVEC assays, growth factors like VEGF may be added to stimulate proliferation.[8]

-

Incubation: Cells are incubated with the compound for a defined period (e.g., 48-72 hours).[8]

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[8]

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.

Western Blotting for Phosphoprotein Analysis

Objective: To determine the effect of vandetanib on the phosphorylation status of its target kinases and downstream signaling proteins.

Methodology:

-

Cell Lysis: Cells treated with or without vandetanib are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-p-VEGFR-2, anti-p-EGFR, anti-p-ERK).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: An enhanced chemiluminescence (ECL) substrate is added, which reacts with HRP to produce light. The light signal is captured on X-ray film or with a digital imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to confirm equal protein loading.[5]

In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of vandetanib in a living organism.

Methodology:

-

Cell Implantation: Human tumor cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).[9]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives vandetanib orally, while the control group receives a vehicle.[10]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[9]

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry.

-

Immunohistochemistry (IHC): Tumor sections can be stained with antibodies against markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) to assess the biological effects of vandetanib at the tissue level.[10]

Conclusion

This compound is a potent, orally available, multi-targeted tyrosine kinase inhibitor with a well-defined target profile and kinase selectivity. Its ability to simultaneously inhibit VEGFR-2, EGFR, and RET signaling pathways provides a dual mechanism of action, targeting both the tumor vasculature and the tumor cells directly. The comprehensive preclinical and clinical data, generated through rigorous experimental methodologies, have established vandetanib as an important therapeutic agent, particularly in the treatment of medullary thyroid carcinoma. This technical guide serves as a detailed resource for understanding the molecular pharmacology of vandetanib, which is essential for its effective clinical application and for the development of future targeted cancer therapies.

References

- 1. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Investigating the effect of vandetanib and celecoxib combination on angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Vandetanib

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical absorption, distribution, metabolism, and excretion (ADME) properties of vandetanib. Vandetanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer. A thorough understanding of its pharmacokinetic and metabolic profile is essential for its effective development and clinical application.

Pharmacokinetic Profile

Vandetanib exhibits a complex pharmacokinetic profile characterized by slow absorption, extensive distribution, significant metabolism, and a long elimination half-life.

1.1. Absorption Following oral administration, vandetanib is slowly absorbed, with peak plasma concentrations (Tmax) typically reached between 4 and 10 hours.[1] Steady-state concentrations are achieved after approximately three months of daily dosing, with the drug accumulating about 8-fold.[2][3][4] The presence of food does not significantly affect its absorption.[1][5][6]

1.2. Distribution Vandetanib is widely distributed throughout the body, as indicated by its large apparent volume of distribution (Vd) of approximately 7450 L.[1][2] It is highly bound to plasma proteins, with a binding percentage of 90-94%.[1][3] The primary binding proteins are human serum albumin and α1-acid-glycoprotein.[1][4] While vandetanib can cross the blood-brain barrier, its penetration is actively restricted by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP1) efflux transporters.[1]

1.3. Metabolism Vandetanib is metabolized in the liver through two primary pathways.[2][7] The main metabolites are N-desmethylvandetanib and vandetanib-N-oxide.[2][5][7]

-

N-demethylation: This pathway is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[2][7][8][9]

-

N-oxidation: This conversion is mediated by flavin-containing monooxygenase enzymes, specifically FMO1 and FMO3.[2][7][8]

Both N-desmethylvandetanib and vandetanib-N-oxide are pharmacologically active.[7][10] A minor metabolic pathway also involves the formation of a glucuronide conjugate.[5][11]

1.4. Excretion The elimination of vandetanib is slow, with a terminal half-life of approximately 19 days in cancer patients.[1][3][7] After a single radiolabeled dose, about 69% of the dose was recovered over 21 days, with 44% found in the feces and 25% in the urine.[1][2][5] This indicates that both renal and fecal routes are important for the drug's elimination.[5]

Quantitative Pharmacokinetic Data

The following tables summarize key preclinical and clinical pharmacokinetic parameters for vandetanib.

Table 1: Key Pharmacokinetic Parameters of Vandetanib

| Parameter | Value | Species/Context | Reference(s) |

| Time to Peak (Tmax) | 4 - 10 hours | Human | [1] |

| Terminal Half-life (t½) | ~19 days | Human (Patients) | [1][3][4][7] |

| ~10 days | Human (Healthy, single dose) | [5][6] | |

| Volume of Distribution (Vd) | ~7450 L | Human | [1][2] |

| Plasma Protein Binding | 90 - 94% | Human | [1][3] |

| Accumulation Factor | ~8-fold | Human | [2] |

| Time to Steady State | ~3 months | Human | [2][4] |

| Clearance (CL/F) | 13.1 - 13.3 L/h | Human (Healthy, 800mg dose) | [5] |

| Total Recovery (21 days) | ~69% | Human | [2][5] |

| Route of Excretion | ~44% in feces; ~25% in urine | Human | [2][5][7] |

Table 2: In Vitro Metabolism Data

| Parameter | Value | System | Reference(s) |

| Vandetanib Km | 9.41 µM | Rat Liver Microsomes (RLM) | [9] |

| Vandetanib Km | 49.87 µM | Human Liver Microsomes (HLM) | [9] |

Vandetanib Signaling Pathway Inhibition

Vandetanib exerts its anti-tumor effects by simultaneously inhibiting multiple receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis.[12] It primarily targets VEGFR-2, EGFR, and RET.[12][13] This multi-targeted inhibition blocks critical downstream signaling cascades, including the MAPK and PI3K/AKT pathways, ultimately leading to decreased tumor cell proliferation, survival, and reduced tumor-associated angiogenesis.[12][14]

References

- 1. bccancer.bc.ca [bccancer.bc.ca]

- 2. go.drugbank.com [go.drugbank.com]

- 3. cancercareontario.ca [cancercareontario.ca]

- 4. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vandetanib - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 13. What is Vandetanib used for? [synapse.patsnap.com]

- 14. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]

Vandetanib Hydrochloride: A Deep Dive into its Crystal Structure and Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vandetanib is a potent once-daily oral kinase inhibitor that targets multiple cellular pathways implicated in tumor growth and angiogenesis.[1][2] It is approved for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease.[1][3] Vandetanib primarily exerts its effect by inhibiting vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) tyrosine kinases.[2][4] This technical guide provides an in-depth analysis of the crystal structure and formulation of vandetanib hydrochloride, offering valuable insights for researchers and professionals involved in its study and development.

Physicochemical Properties of Vandetanib

Vandetanib is a white to off-white powder.[5] It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[6] The molecule possesses two pKa values: 5.2 (aminoquinazolone moiety) and 9.4 (piperidine moiety).[1] It is practically insoluble in water at basic pH but soluble in acidic conditions.[1]

This compound Crystal Structure

Furthermore, novel molecular adducts of vandetanib with various aliphatic dicarboxylic acids have been synthesized to enhance its solubility. These studies employed single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) for structural characterization, confirming salt/adduct formation through proton transfer to the N-methyl piperidine moiety of vandetanib.

Table 1: Physicochemical and Crystallographic Properties of Vandetanib

| Property | Value | Reference |

| Molecular Formula | C22H24BrFN4O2 | [5] |

| Molecular Weight | 475.36 g/mol | [5] |

| pKa1 | 5.2 (aminoquinazolone) | [1] |

| pKa2 | 9.4 (piperidine) | [1] |

| BCS Class | II | [6] |

| Melting Point | Approximately 235°C | [1] |

Formulation of this compound

The commercial formulation of vandetanib is an immediate-release, film-coated tablet marketed under the brand name Caprelsa®, available in 100 mg and 300 mg strengths.[3][6]

Excipients

The tablet core and film coating are composed of conventional pharmaceutical excipients.

Table 2: Excipients in Caprelsa® Tablets

| Component | Function | Reference |

| Tablet Core | ||

| Calcium hydrogen phosphate dihydrate | Filler/Diluent | [6] |

| Microcrystalline cellulose | Filler/Binder | [6] |

| Crospovidone | Disintegrant | [6] |

| Povidone | Binder | [6] |

| Magnesium stearate | Lubricant | [6] |

| Film Coating | ||

| Hypromellose 2910 | Film former | [6] |

| Macrogol 300 (Polyethylene glycol 300) | Plasticizer | [6] |

| Titanium dioxide E171 | Opacifier/Colorant | [6] |

Manufacturing Process

The tablets are manufactured using a wet granulation process. This method was chosen to ensure content uniformity and appropriate tablet properties for the poorly soluble vandetanib.

Signaling Pathways of Vandetanib

Vandetanib's mechanism of action involves the simultaneous inhibition of multiple receptor tyrosine kinases that are crucial for tumor cell proliferation and angiogenesis. By targeting VEGFR, EGFR, and RET, vandetanib effectively disrupts downstream signaling cascades, primarily the MAPK and AKT pathways, leading to reduced tumor growth and vascularization.[2]

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of this compound's crystal structure and formulation.

Powder X-Ray Diffraction (PXRD)

Objective: To identify the crystalline form and assess the purity of this compound.

Methodology:

-

A small amount of the this compound powder is gently ground to ensure a uniform particle size.

-

The powdered sample is packed into a sample holder, ensuring a flat and even surface.

-

The sample is analyzed using a powder X-ray diffractometer.

-

Data is typically collected over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

-

The resulting diffraction pattern is compared with reference patterns to identify the polymorphic form and detect any crystalline impurities.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal transitions of this compound.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is placed in an aluminum DSC pan.

-

The pan is hermetically sealed.

-

The sample is heated in a DSC instrument at a constant rate, typically 10°C/min, under a nitrogen purge.

-

The heat flow to the sample is measured as a function of temperature.

-

The resulting thermogram is analyzed to determine the onset and peak temperatures of endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Methodology:

-

An accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan.

-

The sample is heated at a constant rate, for instance, 10°C/min, in a controlled atmosphere (e.g., nitrogen or air).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The TGA curve, which plots weight loss versus temperature, is analyzed to identify the temperatures at which significant weight loss occurs, indicating decomposition or loss of volatiles.

Dissolution Testing

Objective: To assess the in vitro release of vandetanib from its tablet formulation.

Methodology:

-

The dissolution test is performed using a USP Apparatus 2 (paddle apparatus).

-

The dissolution medium is 1000 mL of 0.5% w/v sodium lauryl sulfate in water, maintained at 37 ± 0.5°C.

-

The paddle speed is set to 100 rpm.

-

A single this compound tablet is placed in each dissolution vessel.

-

At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), aliquots of the dissolution medium are withdrawn.

-

The concentration of dissolved vandetanib in each sample is determined by a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

A dissolution profile is constructed by plotting the percentage of drug dissolved against time.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure and formulation of this compound. The information presented, including tabulated data, detailed experimental protocols, and a visual representation of its signaling pathway, serves as a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental properties is critical for the ongoing research, development, and quality control of this important anticancer agent.

References

- 1. apps.medicines.org.au [apps.medicines.org.au]

- 2. Caprelsa (vandetanib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Vandetanib | 443913-73-3 [chemicalbook.com]

- 5. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Caprelsa (Vandetanib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Crystal structure and Hirshfeld surface analysis of a salt of antineoplastic kinase inhibitor vandetanib - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Vandetanib Against RET-Mutant Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of vandetanib, a multi-targeted tyrosine kinase inhibitor, against various cancer cell lines harboring RET (Rearranged during Transfection) mutations. Vandetanib has demonstrated significant anti-tumor effects by targeting RET, as well as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) signaling pathways, which are crucial for tumor growth, proliferation, and angiogenesis.[1][2][3] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular mechanisms.

Quantitative Assessment of Vandetanib Activity

The in vitro potency of vandetanib is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The following table summarizes the IC50 values of vandetanib against various RET-mutant and other cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | RET Mutation Status | Other Relevant Kinase Targets | Vandetanib IC50 | Reference |

| MTC-TT | Medullary Thyroid Carcinoma | RET C634W | - | ~200 nM (antiproliferative effect) | [4] |

| A2780 | Ovarian Cancer | Transduced with RET R693H | - | Dramatically decreases viability at 500 nM | [5] |

| A2780 | Ovarian Cancer | Transduced with RET A750T | - | Dramatically decreases viability at 500 nM | [5] |

| Various Leukemia Cell Lines | Acute Leukemia | RET expressed | VEGFR | IC50 ≤ 2.5 µM in 6 sensitive cell lines | [6] |

| HUVEC | - | - | VEGFR-stimulated | 60 nM | [7] |

| HUVEC | - | - | EGFR-stimulated | 170 nM | [7] |

| A549 | Lung Cancer | - | - | 2.7 µM | [8] |

| Calu-6 | Lung Cancer | - | - | 13.5 µM | [8] |

Note: IC50 values can vary depending on the specific experimental conditions, such as assay type and incubation time.

Core Signaling Pathways Targeted by Vandetanib

Vandetanib exerts its anti-cancer effects by inhibiting the autophosphorylation of RET, which in turn blocks downstream signaling cascades critical for cell survival and proliferation. The two major pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro activity of vandetanib against RET-mutant cell lines.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability and proliferation.

Detailed Steps:

-

Cell Seeding: Plate cells in 96-well flat-bottom plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of vandetanib in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a duration relevant to the cell line's doubling time, typically 48 to 72 hours.

-

MTT Addition: Add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

Western Blotting for Phospho-Protein Analysis

Western blotting is employed to detect the phosphorylation status of RET and downstream signaling proteins like ERK and AKT, providing insight into the drug's mechanism of action.

Detailed Steps:

-

Cell Lysis: After treatment with vandetanib, wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Quantify the protein concentration in each lysate using a method like the bicinchoninic acid (BCA) assay.

-

Electrophoresis: Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) to separate proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the phosphorylated and total forms of the target proteins (e.g., p-RET, RET, p-ERK, ERK, p-AKT, AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

Vandetanib demonstrates significant in vitro activity against a range of cancer cell lines, particularly those with activating RET mutations. Its multi-targeted inhibition of RET, VEGFR, and EGFR signaling pathways underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of vandetanib and other targeted therapies in preclinical research.

References

- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 2. What is Vandetanib used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Role of vandetanib in the management of medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Vandetanib Hydrochloride on Tumor Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vandetanib is a potent, orally available small-molecule inhibitor that strikes at the heart of tumor progression by targeting key signaling pathways involved in cell proliferation and angiogenesis.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of vandetanib hydrochloride, with a specific focus on its profound effects on tumor angiogenesis. Through a comprehensive review of preclinical and clinical data, this document elucidates the molecular targets of vandetanib, details the experimental methodologies used to evaluate its anti-angiogenic efficacy, and presents key quantitative findings in a structured format for ease of comparison and interpretation.

Introduction: The Dual Threat of Tumor Growth and Angiogenesis

The sustained growth and metastatic spread of solid tumors are critically dependent on the formation of new blood vessels from pre-existing vasculature, a process known as angiogenesis.[4] This neovascularization provides tumors with essential oxygen and nutrients while offering a conduit for systemic dissemination.[5] Key signaling pathways, notably those mediated by the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR), are frequently dysregulated in cancer, driving both tumor cell proliferation and the angiogenic process.[5][6]

Vandetanib (formerly ZD6474) emerges as a compelling therapeutic agent due to its multi-targeted approach.[1] It is a kinase inhibitor that simultaneously targets VEGFR, EGFR, and the Rearranged during Transfection (RET) proto-oncogene, thereby exerting both direct antitumor effects and indirect anti-angiogenic activity.[4][5] This dual mechanism of action makes vandetanib a subject of significant interest in oncology research and development.

Mechanism of Action: A Multi-Pronged Attack on Tumor Signaling

Vandetanib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of its target receptors, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades.[5]

Inhibition of VEGFR Signaling

Vandetanib potently inhibits VEGFR-2 (also known as KDR), a primary mediator of VEGF-driven angiogenesis.[7][8] By blocking VEGFR-2, vandetanib directly impedes the proliferation, migration, and survival of endothelial cells, which are the building blocks of new blood vessels.[5][9] This disruption of endothelial cell function leads to a reduction in tumor vascularization, thereby limiting the tumor's access to vital resources for growth and metastasis.[5][9] Vandetanib also shows activity against VEGFR-3, which is involved in lymphangiogenesis.[10]

Inhibition of EGFR Signaling

In addition to its anti-angiogenic effects, vandetanib targets EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various solid tumors.[5] The EGFR pathway, upon activation by ligands such as EGF, triggers downstream signaling cascades including the RAS/MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation, survival, and invasion.[5][11] By inhibiting EGFR, vandetanib directly suppresses the growth of tumor cells.[7] Furthermore, EGFR signaling in tumor cells can induce the production of pro-angiogenic factors like VEGF, meaning that vandetanib's inhibition of EGFR also contributes indirectly to its anti-angiogenic effects.[10]

Inhibition of RET Signaling

Vandetanib is also a potent inhibitor of the RET proto-oncogene, a receptor tyrosine kinase whose activating mutations are a hallmark of medullary thyroid carcinoma (MTC).[11][12] This targeted inhibition of RET is the primary basis for its clinical approval in the treatment of MTC.[13] Similar to EGFR, aberrant RET signaling can contribute to tumor cell proliferation and survival.[14]

The following diagram illustrates the primary signaling pathways targeted by vandetanib.

References

- 1. Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Vandetanib (ZD6474), a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Vandetanib used for? [synapse.patsnap.com]

- 5. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 6. Vandetanib (ZD6474), an inhibitor of VEGFR and EGFR signalling, as a novel molecular-targeted therapy against cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vandetanib (ZD6474) induces antiangiogenesis through mTOR–HIF-1 alpha–VEGF signaling axis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vandetanib | CancerQuest [cancerquest.org]

- 10. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Basis of Vandetanib Sensitivity in Thyroid Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vandetanib (Caprelsa®) is an oral multi-tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of advanced medullary thyroid cancer (MTC).[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning sensitivity to vandetanib in thyroid cancer, with a focus on the key signaling pathways, predictive biomarkers, and experimental methodologies used to elucidate its mode of action. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of thyroid cancer therapeutics.

Vandetanib's efficacy stems from its ability to simultaneously target several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[1][3] Its primary targets include the REarranged during Transfection (RET) proto-oncogene, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1][4][5] The aberrant activation of these pathways is a hallmark of many thyroid malignancies, particularly MTC, making them attractive targets for therapeutic intervention.

Molecular Basis of Vandetanib Sensitivity

The sensitivity of thyroid cancer cells to vandetanib is intricately linked to their genetic landscape, particularly the presence of activating mutations in the RET proto-oncogene.[2] These mutations are the primary oncogenic drivers in the majority of hereditary and a significant portion of sporadic MTCs.[6]

Key Signaling Pathways Targeted by Vandetanib

Vandetanib exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites in the catalytic domains of RET, VEGFR, and EGFR tyrosine kinases.[1] This blockade disrupts the downstream signaling cascades that are crucial for cancer cell survival and proliferation.

-

RET Signaling: The RET proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), triggers downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, promoting cell growth and survival.[7] Constitutive activation of RET due to mutations leads to uncontrolled cell proliferation, a hallmark of MTC. Vandetanib effectively inhibits RET phosphorylation, thereby blocking these oncogenic signals.[1]

-

VEGFR Signaling: Tumor angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This process is primarily driven by the interaction of Vascular Endothelial Growth Factor (VEGF) with its receptor, VEGFR-2. Vandetanib is a potent inhibitor of VEGFR-2, thereby impeding tumor-induced angiogenesis.[1][5]

-

EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is another key player in cell proliferation and survival. Overexpression of EGFR has been observed in advanced MTC.[8] Vandetanib's inhibition of EGFR signaling provides an additional mechanism to curtail tumor growth.[1][8]

The simultaneous inhibition of these three pathways by vandetanib results in a synergistic anti-tumor effect, targeting both the cancer cells directly and the tumor microenvironment that supports their growth.[9]

Quantitative Data on Vandetanib Efficacy

The following tables summarize key quantitative data regarding the efficacy of vandetanib from in vitro and clinical studies.

Table 1: In Vitro Inhibitory Activity of Vandetanib

| Target Kinase | Cell Line/System | IC50 (nM) | Reference |

| VEGFR-2 | Recombinant Enzyme | 40 | [1][4][5] |

| VEGFR-3 | Recombinant Enzyme | 110 | [4][5] |

| RET | Recombinant Enzyme | 130 | [4][5] |

| EGFR | Recombinant Enzyme | 500 | [4][5] |

| VEGFR-stimulated HUVEC proliferation | HUVEC Cells | 60 | [1] |

| EGFR-stimulated HUVEC proliferation | HUVEC Cells | 170 | [1] |

| TT (RET C634W) | MTC Cell Line | 150 | [10] |

| MZ-CRC-1 (RET M918T) | MTC Cell Line | 100 - 260 | [10] |

IC50: Half-maximal inhibitory concentration; HUVEC: Human Umbilical Vein Endothelial Cells; MTC: Medullary Thyroid Cancer.

Table 2: Clinical Efficacy of Vandetanib in Advanced Medullary Thyroid Cancer (ZETA Trial)

| Endpoint | Vandetanib (n=231) | Placebo (n=100) | Hazard Ratio (95% CI) / P-value | Reference |

| Median Progression-Free Survival (PFS) | 30.5 months (predicted) | 19.3 months | HR: 0.46 (0.31-0.69); P < 0.001 | [2][11] |

| Objective Response Rate (ORR) | 45% | 13% | P < 0.001 | [1][12] |

| Disease Control Rate (DCR) at 24 weeks | 87% | 71% | P = 0.001 | [11] |

| Calcitonin Biochemical Response | 69% | 3% | P < 0.001 | [12] |

| Carcinoembryonic Antigen (CEA) Biochemical Response | 52% | 2% | P < 0.001 | [12] |

CI: Confidence Interval; HR: Hazard Ratio.

Table 3: Preclinical In Vivo Efficacy of Vandetanib

| Tumor Model | Treatment | Tumor Growth Inhibition | Reference |

| Anaplastic Thyroid Cancer Xenograft (Hth83) | Vandetanib | 69.3% | [13] |

| Anaplastic Thyroid Cancer Xenograft (8505C) | Vandetanib | 66.6% | [13] |

| Medullary Thyroid Cancer Xenograft | Vandetanib (25 mg/kg/day) | Tumor volume increase of 1.2-fold vs 3.2-fold in vehicle over 2 weeks | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments used to assess vandetanib sensitivity.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of vandetanib on thyroid cancer cell lines.[15]

Materials:

-

Thyroid cancer cell lines (e.g., TT, MZ-CRC-1)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Vandetanib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed thyroid cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]

-

Drug Treatment: Prepare serial dilutions of vandetanib in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[16]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phosphorylated Kinases

This protocol is for detecting the phosphorylation status of RET, VEGFR, and EGFR in response to vandetanib treatment.

Materials:

-

Thyroid cancer cells

-

Vandetanib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (anti-p-RET, anti-p-VEGFR2, anti-p-EGFR, and total protein controls)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with vandetanib at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature protein lysates and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated kinases compared to total protein levels.

Protocol 3: Orthotopic Thyroid Cancer Xenograft Model

This protocol describes the in vivo assessment of vandetanib's anti-tumor activity.[17][18]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Thyroid cancer cells (e.g., 8505C, Hth83)

-

Vandetanib formulated for oral gavage

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Cell Implantation: Anesthetize the mice and surgically expose the thyroid gland. Inject 1 x 10⁵ to 1 x 10⁶ thyroid cancer cells in a small volume (e.g., 10 µL) directly into the thyroid gland.[18]

-

Tumor Growth and Treatment Initiation: Monitor the mice for tumor development. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer vandetanib (e.g., 25-50 mg/kg/day) or vehicle control daily via oral gavage.[14]

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Endpoint and Analysis: Continue treatment for a predetermined period or until tumors in the control group reach a defined endpoint. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).[13]

Mechanisms of Resistance to Vandetanib

Despite the initial efficacy of vandetanib, acquired resistance can develop, limiting its long-term benefit. Understanding these resistance mechanisms is crucial for developing strategies to overcome them.

-

Secondary RET Mutations: Mutations in the RET kinase domain, such as the V804M "gatekeeper" mutation, can emerge and confer resistance to vandetanib by altering the drug-binding pocket.

-

Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways can compensate for the inhibition of RET, VEGFR, and EGFR. For instance, activation of the YAP (Yes-Associated Protein) signaling pathway has been implicated in acquired resistance to vandetanib in MTC.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Vandetanib inhibits RET, VEGFR, and EGFR signaling pathways.

Caption: Workflow for assessing vandetanib sensitivity in vitro and in vivo.

Caption: Key mechanisms of acquired resistance to vandetanib.

References

- 1. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Therapy Shows Benefit in Rare Type of Thyroid Cancer - NCI [cancer.gov]

- 3. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RET Regulates Human Medullary Thyroid Cancer Cell Proliferation through CDK5 and STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.unipa.it [iris.unipa.it]

- 9. Protocol for generation and engineering of thyroid cell lineages using CRISPR-Cas9 editing to recapitulate thyroid cancer histotype progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. llusurgonc.org [llusurgonc.org]

- 12. targetedonc.com [targetedonc.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. wjpls.org [wjpls.org]

- 17. A Novel Orthotopic Mouse Model of Human Anaplastic Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Modeling the tumor microenvironment of anaplastic thyroid cancer: an orthotopic tumor model in C57BL/6 mice [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Vandetanib Hydrochloride In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vandetanib is a potent, orally available anti-cancer agent that acts as a kinase inhibitor.[1] Its mechanism of action involves the targeted inhibition of several receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[2][3] By blocking these signaling pathways, Vandetanib can effectively suppress tumor cell proliferation and survival.[2] This document provides detailed protocols for assessing the in vitro efficacy of Vandetanib hydrochloride using a cell viability assay and summarizes its inhibitory concentrations across various cancer cell lines.

Mechanism of Action

Vandetanib exerts its anti-tumor effects by competing with ATP for the binding site in the catalytic domain of several tyrosine kinases.[4] It is a potent inhibitor of VEGFR-2, with additional activity against VEGFR-3, EGFR, and RET kinase.[4] The inhibition of these receptors disrupts downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are critical for cell survival, proliferation, and angiogenesis.[2][5]

Data Presentation: Vandetanib IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Vandetanib in various cancer cell lines and for specific kinases.

| Target Cell Line/Kinase | IC50 (nM) | Reference |

| Kinase Inhibition (Cell-Free Assays) | ||

| VEGFR2 | 40 | [6] |

| VEGFR3 | 110 | [6] |

| EGFR | 500 | [6] |

| RET | 130 | [4] |

| Cellular Assays | ||

| HUVEC (VEGF-stimulated) | 60 | [4][7] |

| HUVEC (EGF-stimulated) | 170 | [4][7] |

| A549 (Lung Carcinoma) | 2,700 | [6] |

| Calu-6 (Lung Carcinoma) | 13,500 | [6] |

| PC3wt (Prostate Cancer) | 13,300 | [6] |

| PC3R (Prostate Cancer) | 11,500 | [6] |

| TT (Medullary Thyroid Carcinoma) | ~1,000 | [8] |

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps for determining cell viability upon treatment with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[9][10]

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Luminometer

Experimental Workflow:

Procedure:

-

Cell Seeding:

-

For adherent cells, harvest and resuspend in complete culture medium. For suspension cells, directly use a log-phase culture.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment (for adherent cells).

-

-

Vandetanib Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the Vandetanib stock solution in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Vandetanib. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[10][11]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

-

Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Subtract the average background luminescence from all experimental readings.

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the Vandetanib concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 3. What is Vandetanib used for? [synapse.patsnap.com]

- 4. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]

- 10. ch.promega.com [ch.promega.com]

- 11. OUH - Protocols [ous-research.no]

Application Notes and Protocols for Vandetanib Hydrochloride in a Xenograft Mouse Model

These application notes provide a comprehensive overview and detailed protocols for utilizing vandetanib hydrochloride in preclinical xenograft mouse models. This document is intended for researchers, scientists, and drug development professionals investigating the anti-tumor efficacy of vandetanib.

Introduction

Vandetanib is a potent, orally available tyrosine kinase inhibitor that targets multiple cell signaling pathways implicated in tumor growth and angiogenesis.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] By inhibiting these pathways, vandetanib can suppress tumor cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels that supply tumors.[1][2] Preclinical studies using xenograft models have demonstrated the anti-tumor activity of vandetanib across a range of cancer types, including non-small-cell lung cancer, medullary thyroid cancer, and colon cancer.[3][4][5]

Mechanism of Action

Vandetanib exerts its anti-cancer effects by simultaneously inhibiting key receptor tyrosine kinases (RTKs) crucial for tumor progression. It competitively binds to the ATP-binding pocket of VEGFR-2, EGFR, and RET, thereby blocking their phosphorylation and subsequent activation of downstream signaling cascades.[1][6] Inhibition of VEGFR-2 disrupts angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis.[2] Blockade of EGFR, which is often overexpressed in various cancers, leads to the suppression of proliferative and survival pathways such as PI3K/AKT and MAPK.[1] Furthermore, its activity against RET kinase makes it particularly effective in cancers with RET mutations, such as medullary thyroid carcinoma.[1][2]

Figure 1: Vandetanib Signaling Pathway.

Data Presentation

The following tables summarize quantitative data from representative xenograft studies investigating the efficacy of vandetanib.

Table 1: Vandetanib Monotherapy Efficacy in Xenograft Models

| Cell Line | Tumor Type | Mouse Strain | Vandetanib Dose (mg/kg/day) | Treatment Duration | Tumor Growth Inhibition (%) | Reference |

| UMSCC2 | Head and Neck Squamous Cell Carcinoma | Nude | 15 | 28 days | Significant reduction in tumor volume | [7] |

| HT-29 | Colon Cancer | Nude | 12.5 | 30 days | Significant tumor growth inhibition | [5][8] |

| HT-29 | Colon Cancer | Nude | 25 | 30 days | More pronounced tumor growth inhibition | [5][8] |

| A2780-1A9 | Ovarian Carcinoma | Nude | 50 | 1, 5, or 10 days | Dose-dependent inhibition of tumor growth | [9][10] |

| MCF-7 | Breast Cancer | Nude | 25 | From tumor injection | Reduced tumor formation and growth | [11] |

| Hth83-lucif | Anaplastic Thyroid Cancer | Nude | Not Specified | 3 weeks | Significant reduction in tumor volume | [12] |

| 8505C-lucif | Anaplastic Thyroid Cancer | Nude | Not Specified | 4 weeks | Significant reduction in tumor volume | [12] |

| HuH-7 | Hepatoma | Nude | Not Specified | Not Specified | Significant suppression of tumor growth | [13] |

Table 2: Vandetanib in Combination Therapy in Xenograft Models

| Cell Line | Tumor Type | Mouse Strain | Combination Agent | Vandetanib Dose (mg/kg/day) | Combination Agent Dose | Outcome | Reference |

| UMSCC2 | Head and Neck Squamous Cell Carcinoma | Nude | Docetaxel | 15 | 1 mg/kg/day or 6 mg/kg q4d | Significantly enhanced tumor growth inhibition over single-agent therapy | [7][14] |

| HT-29 | Colon Cancer | Nude | Irinotecan | 12.5 or 25 | 100 mg/kg | Greater antitumor efficacy with concurrent high-dose vandetanib | [5][8] |

| A2780-1A9 | Ovarian Carcinoma | Nude | Paclitaxel | 50 | 20 mg/kg | Improved antitumor activity compared to monotherapy | [9] |

Experimental Protocols

This section provides a detailed methodology for a typical this compound xenograft study.

Materials and Reagents

-

This compound

-

1% Tween-80 in sterile water

-

Selected human tumor cell line

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), sterile

-

Matrigel®

-

4- to 6-week-old female athymic nude mice (e.g., BALB/c nu/nu)[5]

-

Sterile syringes and needles

-

Digital calipers

-

Anesthetic (e.g., isoflurane)

Experimental Workflow

Figure 2: Xenograft Experimental Workflow.

Cell Culture

-

Culture the selected tumor cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Passage the cells regularly to maintain exponential growth.

-

Prior to implantation, harvest the cells by trypsinization, wash with PBS, and resuspend in serum-free medium.

-

Perform a cell count and assess viability using a method such as trypan blue exclusion.

Animal Model and Tumor Implantation

-

Acclimatize 4- to 6-week-old female athymic nude mice for at least one week prior to the experiment.[5]

-

On the day of implantation, resuspend the harvested tumor cells in a 1:1 mixture of serum-free medium and Matrigel.[7]

-

Inject 2 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.[5][7]

Vandetanib Preparation and Administration

-

Prepare a stock solution of this compound. For daily dosing, vandetanib is typically resuspended in 1% Tween-80.[7]

-

The final concentration should be calculated based on the desired dose (e.g., 15 mg/kg, 25 mg/kg, or 50 mg/kg) and the average weight of the mice.

-

Administer vandetanib daily via oral gavage.[5][7] The vehicle control group should receive 1% Tween-80.

Tumor Growth Monitoring and Treatment

-

Allow the tumors to grow to a palpable size, typically around 125-300 mm³.[5][7]

-

Measure tumor dimensions every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = (length × width²) × 0.5236.[5][7]

-

Once tumors reach the desired average volume, randomize the mice into treatment and control groups (typically 8-10 mice per group).[7][15]

-

Initiate treatment as described above and continue for the planned duration of the study (e.g., 28-30 days).[7][8]

-

Monitor the body weight of the mice regularly as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).

Endpoint Analysis

-

Tumor Growth Inhibition: Compare the average tumor volume of the treated group to the control group.

-

Immunohistochemistry: Analyze tumor sections for markers of proliferation (Ki-67), apoptosis (TUNEL), and microvessel density (CD31).[11]

-

Western Blotting: Assess the phosphorylation status of target proteins such as EGFR, VEGFR-2, ERK, and AKT in tumor lysates to confirm the mechanism of action.[11]

Conclusion

This compound has demonstrated significant anti-tumor activity in a variety of xenograft mouse models. The protocols outlined in these application notes provide a robust framework for preclinical evaluation of vandetanib. Careful consideration of the cell line, dosing regimen, and endpoint analyses will ensure the generation of reliable and reproducible data to support further drug development.

References

- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 2. What is Vandetanib used for? [synapse.patsnap.com]

- 3. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Role of vandetanib in the management of medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of two dosing schedules of vandetanib (ZD6474), an inhibitor of vascular endothelial growth factor receptor and epidermal growth factor receptor signaling, in combination with irinotecan in a human colon cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effects of Vandetanib on Paclitaxel Tumor Distribution and Antitumor Activity in a Xenograft Model of Human Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Pharmacokinetic-directed dosing of vandetanib and docetaxel in a mouse model of human squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]

Application Notes and Protocols for Vandetanib in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction